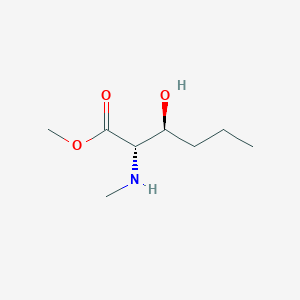
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate can be achieved through several methods. One common approach involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, typically around -40°C . Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but differs in its functional groups and stereochemistry.
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid: Another structurally similar compound with different applications and reactivity.
Uniqueness
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
VJZNWLYKYLRLNV-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)OC)NC)O |
Canonical SMILES |
CCCC(C(C(=O)OC)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















